cis-2-Tert-butyl-2-butenedinitrile

Description

BenchChem offers high-quality cis-2-Tert-butyl-2-butenedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2-Tert-butyl-2-butenedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

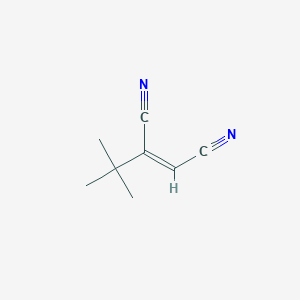

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-tert-butylbut-2-enedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-8(2,3)7(6-10)4-5-9/h4H,1-3H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGPUYXDGYTCJX-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=C/C#N)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to cis-2-Tert-butyl-2-butenedinitrile: Current Knowledge and Future Prospects

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

In the landscape of chemical synthesis and materials science, dinitriles represent a class of compounds with significant potential due to the versatile reactivity of their nitrile functionalities. Among these, cis-2-Tert-butyl-2-butenedinitrile, also known as (Z)-2-tert-Butylbut-2-enedinitrile, presents an intriguing molecular architecture. The presence of a bulky tert-butyl group adjacent to a cis-configured dinitrile system on a butene backbone suggests unique steric and electronic properties. This guide aims to provide a comprehensive overview of the currently available technical information for this compound, while also highlighting areas where further research is critically needed to fully elucidate its chemical profile and unlock its potential applications.

Core Molecular and Physical Properties

cis-2-Tert-butyl-2-butenedinitrile is a solid compound under standard conditions.[1] Its fundamental properties are summarized in the table below. It is noteworthy that while the molecular formula and weight are well-established, some physical properties such as boiling point and density are currently based on predictive models rather than experimentally verified data.[2]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂ | [1] |

| Molecular Weight | 134.18 g/mol | [2] |

| CAS Number | 169309-80-2 | [1] |

| Appearance | Solid | [1] |

| Predicted Boiling Point | 230.2 ± 13.0 °C | [2] |

| Predicted Density | 0.952 ± 0.06 g/cm³ | [2] |

| Solubility | Low solubility in water; soluble in some organic solvents like chloroform. | [3] |

| Stability | Stable under normal conditions. | [3] |

Synonyms:

-

cis-2-(tert-Butyl)maleonitrile[1]

-

(Z)-2-tert-Butylbut-2-enedinitrile[2]

-

2-(tert-Butyl)maleonitrile[2]

Spectroscopic Characterization: A Call for Experimental Data

A thorough understanding of a molecule's structure and electronic environment is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable tools for this purpose. However, a comprehensive, publicly available set of experimental spectra for cis-2-Tert-butyl-2-butenedinitrile is currently lacking.

Based on the known structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would be expected to show a prominent singlet for the nine equivalent protons of the tert-butyl group, likely in the upfield region (around 1.0-1.5 ppm). A singlet for the vinylic proton would also be expected, with its chemical shift influenced by the adjacent nitrile and tert-butyl groups.

-

¹³C NMR: The spectrum should reveal distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the two sp² hybridized carbons of the double bond, and the two nitrile carbons. The chemical shifts of the nitrile carbons would be expected in the characteristic downfield region for nitriles (typically 115-125 ppm).

-

IR Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the C≡N stretching vibration, typically found in the range of 2260-2240 cm⁻¹. Absorptions corresponding to C=C stretching and C-H stretching and bending vibrations would also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (134.18 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group or the entire tert-butyl group.

Experimental Protocol: A Generalized Approach for NMR Data Acquisition

For the future acquisition of NMR data for cis-2-Tert-butyl-2-butenedinitrile, the following generalized protocol for a liquid sample is recommended:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is advisable.

-

Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Shim the magnetic field to achieve optimal resolution.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling and a sufficient number of scans and relaxation delay to obtain a quantitative spectrum.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

-

Synthesis and Reactivity: Exploring the Potential

Synthesis

Predicted Reactivity

The chemical reactivity of cis-2-Tert-butyl-2-butenedinitrile is dictated by the interplay of its functional groups: the electron-withdrawing nitrile groups, the carbon-carbon double bond, and the sterically demanding tert-butyl group.

Diagram: Key Reactive Sites of cis-2-Tert-butyl-2-butenedinitrile

Caption: Predicted reactive centers of cis-2-Tert-butyl-2-butenedinitrile.

-

Cycloaddition Reactions: The electron-deficient nature of the double bond, due to the two nitrile groups, makes it a good candidate for various cycloaddition reactions. It could potentially act as a dienophile in Diels-Alder reactions with electron-rich dienes or participate in [2+2] and [3+2] cycloadditions.

-

Reactions of the Nitrile Groups: The nitrile functionalities are susceptible to a range of transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids, forming the corresponding dicarboxylic acid.

-

Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the electrophilic carbon of the nitrile group.

-

Potential Applications and Future Directions

While specific applications of cis-2-Tert-butyl-2-butenedinitrile are not yet well-documented in peer-reviewed literature, its structure suggests potential utility as a building block in several areas:

-

Pharmaceutical and Agrochemical Synthesis: The dinitrile functionality can be a precursor to various nitrogen-containing heterocycles, which are common scaffolds in bioactive molecules.

-

Materials Science: The ability to undergo polymerization and cycloaddition reactions makes it a candidate for the synthesis of novel polymers and materials with tailored properties. The bulky tert-butyl group could impart specific solubility and morphological characteristics to these materials.

The significant gaps in the experimental data for cis-2-Tert-butyl-2-butenedinitrile represent a clear opportunity for further research. A systematic investigation into its synthesis, a full spectroscopic characterization, and a detailed exploration of its reactivity would provide a solid foundation for its application in drug discovery, agrochemicals, and materials science.

Safety and Handling

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

-

Toxicity: Many organic nitriles are toxic. Assume this compound is harmful if swallowed, inhaled, or absorbed through the skin until toxicological data is available.

Conclusion

cis-2-Tert-butyl-2-butenedinitrile is a chemical compound with an interesting substitution pattern that suggests a rich and useful chemistry. However, the currently available information is largely predictive. This guide has synthesized the existing data and outlined the significant knowledge gaps. It is imperative for the scientific community to undertake a more detailed experimental investigation of this molecule to fully characterize its properties and explore its potential. Such studies will undoubtedly pave the way for its use as a valuable tool in the hands of synthetic chemists and materials scientists.

References

-

cis-2-tert-Butyl-2-butenedinitrile | C8H10N2 | CID 14810343. PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of cis-2-tert-butyl-2-butenedinitrile

Abstract: This technical guide provides an in-depth exploration of the physical and chemical properties of cis-2-tert-butyl-2-butenedinitrile (CAS No: 169309-80-2). Designed for researchers, chemists, and professionals in drug development and material science, this document synthesizes available data with predictive analysis and standard characterization methodologies. We will cover the compound's molecular identity, known and predicted physical properties, a detailed guide to its spectroscopic characterization, and best practices for its handling and storage. The objective is to equip the scientific community with a foundational understanding of this compound for its application in organic synthesis and the development of novel functional materials.[1]

Molecular and Chemical Identity

cis-2-tert-butyl-2-butenedinitrile, also known by its synonyms (Z)-2-tert-Butylbut-2-enedinitrile and cis-2-(tert-Butyl)maleonitrile, is a substituted alkene featuring two nitrile functional groups and a sterically demanding tert-butyl group arranged in a cis or (Z) configuration around the carbon-carbon double bond.[2][3] This specific arrangement imparts unique steric and electronic properties that make it a valuable intermediate in various chemical syntheses.[1]

The presence of the electron-withdrawing nitrile groups and the bulky tert-butyl group influences the reactivity of the double bond and the overall molecular geometry. Understanding its fundamental properties is the first step toward leveraging its synthetic potential.

Caption: Molecular structure of cis-2-tert-butyl-2-butenedinitrile.

Physical and Chemical Properties

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols. The available data for cis-2-tert-butyl-2-butenedinitrile is summarized below. It is important to note that some values, such as boiling point and density, are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 169309-80-2 | [1][2][4] |

| Molecular Formula | C₈H₁₀N₂ | [1][2][5] |

| Molecular Weight | 134.18 g/mol | [1][4][5] |

| Appearance | Solid | [2][5] |

| Boiling Point | 230.2 ± 13.0 °C (Predicted) | [1][4] |

| Density | 0.952 - 0.953 g/cm³ (Predicted) | [1][4] |

| Melting Point | Data not consistently reported; requires experimental verification. | [5] |

| Solubility | Low in water; Soluble in organic solvents such as chloroform. | [5] |

Spectroscopic Characterization: A Methodological Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For cis-2-tert-butyl-2-butenedinitrile, both ¹H and ¹³C NMR will provide unambiguous confirmation of its constitution and stereochemistry.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

~1.3-1.5 ppm (singlet, 9H): This signal corresponds to the nine equivalent protons of the tert-butyl group. The singlet multiplicity arises from the absence of adjacent protons. Its integration value of 9H is a key identifier.

-

~6.0-6.5 ppm (singlet, 1H): This signal is attributed to the vinylic proton on the double bond. Its chemical shift is downfield due to the deshielding effects of the adjacent nitrile groups and the double bond. It appears as a singlet as there are no vicinal protons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

-

~29-31 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group.

-

~35-37 ppm: Signal for the quaternary carbon of the tert-butyl group.

-

~115-120 ppm (2 signals): Two distinct signals for the two nitrile carbons (C≡N).

-

~110-140 ppm (2 signals): Two signals for the sp² carbons of the double bond. The carbon bearing the tert-butyl group will be further downfield than the one bearing the vinylic proton.

Caption: Workflow for Structural Verification via NMR Spectroscopy.

Step-by-Step Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-quality proton NMR spectrum.

-

Preparation:

-

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium signal for locking.

-

Procedure: Accurately weigh 5-10 mg of cis-2-tert-butyl-2-butenedinitrile and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Rationale: The instrument must be optimized for the specific sample to ensure high resolution and accurate chemical shifts.

-

Procedure: Insert the NMR tube into the spectrometer. The instrument's software will perform an automatic lock on the deuterium signal of the solvent, followed by tuning of the probe and shimming to homogenize the magnetic field.

-

-

Acquisition:

-

Rationale: Standard acquisition parameters are usually sufficient for a straightforward molecule like this. A sufficient number of scans ensures a good signal-to-noise ratio.

-

Procedure: Acquire the ¹H spectrum using a standard pulse sequence. Typically, 8 to 16 scans are adequate. The spectral width should be set to cover the expected range of proton signals (e.g., -2 to 12 ppm).

-

-

Processing and Analysis:

-

Rationale: Raw data (Free Induction Decay, FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

-

Procedure: Apply a Fourier transform to the FID. Phase the resulting spectrum manually or automatically to ensure all peaks are in positive absorption mode. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons for each peak.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational modes for cis-2-tert-butyl-2-butenedinitrile are expected in the following regions:

-

2220-2230 cm⁻¹ (strong): A sharp, strong absorption characteristic of the C≡N (nitrile) stretching vibration. The presence of two such groups may lead to a slightly broadened or complex peak in this region.

-

~1640-1660 cm⁻¹ (variable): This absorption corresponds to the C=C stretching of the alkene. In cis-disubstituted alkenes, this peak can be weak due to the small change in dipole moment during the vibration, but the electronic influence of the nitrile groups should enhance its intensity.[6]

-

~3010-3040 cm⁻¹ (medium): C-H stretching vibration for the vinylic hydrogen (=C-H).

-

~2870-2960 cm⁻¹ (strong): C-H stretching vibrations associated with the methyl groups of the tert-butyl substituent.

-

~675-730 cm⁻¹ (medium): Out-of-plane C-H bending (wagging) vibration, which is characteristic for cis-alkenes.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 134.18.

-

Key Fragmentation: A prominent peak is expected at m/z = 119, corresponding to the loss of a methyl group ([M-15]⁺) from the parent ion. The most significant fragmentation would likely be the formation of the highly stable tert-butyl cation at m/z = 57.

Solubility, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

-

Solubility Profile: The molecule's structure, with its nonpolar tert-butyl group and polar nitrile functions, results in low solubility in polar protic solvents like water.[5] It is readily soluble in less polar organic solvents such as chloroform, dichloromethane, and ethyl acetate.[5] This profile is critical when selecting solvents for reactions or purification techniques like chromatography.

-

Storage and Stability: cis-2-tert-butyl-2-butenedinitrile is stable under normal laboratory conditions.[5] For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated environment, with recommended temperatures between 2-8°C.[1][4][5] It should be stored away from strong oxidizing agents to prevent potential reactions.

-

Handling and Safety: As with all nitrile-containing compounds, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, should be worn.[8] All handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of skin contact, wash the affected area thoroughly with soap and water.[8]

Conclusion

cis-2-tert-butyl-2-butenedinitrile is a molecule with distinct physical and spectroscopic properties defined by its unique combination of functional groups. This guide has consolidated the available data and provided a predictive framework and methodological approach for its complete characterization. By understanding its molecular weight, predicted boiling point, solubility, and expected spectroscopic signatures, researchers are better equipped to utilize this compound in their synthetic endeavors, from small-scale laboratory research to larger applications in drug development and material science.

References

- Nanjing Finechem Holding Co.,Limited. Cis-2-Tert-Butyl-2-Butenedinitrile | Properties, Safety Data, Uses & Supplier China.

- ChemicalBook. cis-2-tert-Butyl-2-butenedinitrile CAS#: 169309-80-2.

- MySkinRecipes. cis-2-tert-Butyl-2-butenedinitrile.

- Sigma-Aldrich. SAFETY DATA SHEET.

- CymitQuimica. cis-2-tert-Butyl-2-butenedinitrile.

- PubChem. cis-2-Tert-butyl-2-butenedinitrile.

- ChemicalBook. cis-2-tert-Butyl-2-butenedinitrile CAS#: 169309-80-2.

-

Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-35. Available at: [Link]

- Doc Brown's Chemistry. infrared spectrum of E/Z but-2-ene (cis/trans 2-butene isomers).

Sources

- 1. cis-2-tert-Butyl-2-butenedinitrile [myskinrecipes.com]

- 2. cis-2-tert-Butyl-2-butenedinitrile | CymitQuimica [cymitquimica.com]

- 3. cis-2-tert-Butyl-2-butenedinitrile CAS#: 169309-80-2 [amp.chemicalbook.com]

- 4. cis-2-tert-Butyl-2-butenedinitrile CAS#: 169309-80-2 [m.chemicalbook.com]

- 5. Cis-2-Tert-Butyl-2-Butenedinitrile | Properties, Safety Data, Uses & Supplier China | High Purity Chemical Information [nj-finechem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of cis-2-Tert-butyl-2-butenedinitrile

This guide provides a comprehensive technical overview of the molecular structure of cis-2-Tert-butyl-2-butenedinitrile, a molecule of interest in organic synthesis. For researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical insights into its structural characteristics and potential utility.

Introduction

cis-2-Tert-butyl-2-butenedinitrile, also known as (Z)-2-tert-butylbut-2-enedinitrile or cis-2-(tert-Butyl)maleonitrile, is an organic compound with the chemical formula C₈H₁₀N₂.[1] Its structure is characterized by a central carbon-carbon double bond with a cis configuration, substituted with a bulky tert-butyl group and two nitrile (-C≡N) functional groups. This unique arrangement of functional groups imparts specific steric and electronic properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[2] The presence of the sterically demanding tert-butyl group significantly influences the molecule's reactivity and conformation.

Molecular Structure and Conformation

The core of cis-2-Tert-butyl-2-butenedinitrile is the butenedinitrile backbone. The cis or (Z) configuration places the tert-butyl group and the adjacent nitrile group on the same side of the C=C double bond. This arrangement leads to significant steric strain, which can influence the planarity of the molecule and the bond angles around the sp² hybridized carbons of the double bond.

Predicted Molecular Geometry

Based on studies of similarly substituted alkenes, the steric repulsion between the bulky tert-butyl group and the adjacent nitrile group is expected to cause some distortion from ideal trigonal planar geometry around the double-bonded carbons.[5] This may manifest as a slight twisting of the C=C bond and an opening of the C-C=C bond angles to accommodate the bulky substituent.

Table 1: Predicted Key Geometric Parameters for cis-2-Tert-butyl-2-butenedinitrile (Illustrative)

| Parameter | Predicted Value | Rationale |

| C=C Bond Length | ~1.34 Å | Typical for a double bond, may be slightly elongated due to substitution. |

| C-C(tert-butyl) Bond Length | ~1.54 Å | Standard sp²-sp³ carbon-carbon single bond length. |

| C-CN Bond Length | ~1.45 Å | Typical for a single bond between an sp² carbon and a nitrile carbon. |

| C≡N Bond Length | ~1.15 Å | Characteristic of a carbon-nitrogen triple bond. |

| C=C-C(tert-butyl) Angle | > 120° | Expected to be larger than the ideal 120° to minimize steric hindrance. |

| C=C-CN Angle | > 120° | Likely increased due to steric repulsion with the tert-butyl group. |

Note: The values in this table are illustrative and would need to be confirmed by specific computational or experimental studies.

Spectroscopic Characterization

The structural features of cis-2-Tert-butyl-2-butenedinitrile can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The most prominent signal would be a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, likely appearing in the upfield region (around 1.0-1.5 ppm).[6] The single vinylic proton would appear as a singlet further downfield, with its chemical shift influenced by the anisotropic effects of the adjacent nitrile groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide more detailed structural information.[7] Key expected signals include:

-

Quaternary carbons of the C=C double bond: These would appear in the olefinic region (typically 110-150 ppm). The carbon bearing the tert-butyl group would be significantly deshielded compared to the other.

-

Nitrile carbons (-C≡N): These carbons typically resonate in the range of 110-125 ppm.

-

Tert-butyl carbons: A quaternary carbon and three equivalent methyl carbons, appearing in the aliphatic region of the spectrum.

The cis/trans isomerism in butenedinitrile derivatives has a noticeable effect on the NMR spectra, with chemical shifts of both protons and carbons being sensitive to the geometric arrangement.[6][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the nitrile and alkene functional groups.

-

C≡N stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹.

-

C=C stretch: A medium intensity band around 1600-1680 cm⁻¹ is anticipated for the carbon-carbon double bond. The intensity of this band can be variable for symmetrically substituted alkenes.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound (134.18 g/mol ). The fragmentation pattern would likely involve the loss of a methyl group from the tert-butyl substituent to form a stable tertiary carbocation, leading to a prominent peak at m/z 119. Further fragmentation of the butenedinitrile backbone would also be observed.[10][11]

Synthesis and Reactivity

While specific, detailed protocols for the synthesis of cis-2-Tert-butyl-2-butenedinitrile are not widely published, general methods for the preparation of substituted butenedinitriles can be adapted. The synthesis of related alkyl-substituted cyclic compounds often involves multi-step reaction sequences.[5][12][13][14]

The reactivity of cis-2-Tert-butyl-2-butenedinitrile is governed by its functional groups. The electron-withdrawing nature of the nitrile groups makes the double bond electron-deficient and susceptible to nucleophilic attack. It can also participate in cycloaddition reactions, serving as a dienophile in Diels-Alder reactions or in [3+2] cycloadditions with dipoles like azides or nitrones.[1][15][16] The bulky tert-butyl group will play a significant role in directing the stereochemical outcome of such reactions.

Experimental and Computational Methodologies

Synthesis of tert-Butyl Containing Precursors

The synthesis of molecules containing a tert-butyl group often starts from commercially available tert-butanol or tert-butyl chloride.[17][18][19] For instance, the preparation of tert-butyl esters can be achieved under mild conditions using reagents like tert-butyl 2,2,2-trichloroacetimidate.[20]

Computational Structural Analysis Workflow

A typical workflow for the computational analysis of the molecular structure of cis-2-Tert-butyl-2-butenedinitrile would involve the following steps:

X-ray Crystallography for Structural Elucidation

Should a crystalline sample of cis-2-Tert-butyl-2-butenedinitrile be obtained, single-crystal X-ray diffraction would provide the most definitive structural information.[21][22][23][24] The process involves growing a suitable crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam.[22] The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

Conclusion

cis-2-Tert-butyl-2-butenedinitrile presents an interesting case study in molecular design, where steric and electronic effects are finely balanced. While detailed experimental data for this specific molecule is not extensively documented, a comprehensive understanding of its molecular structure can be constructed through the application of fundamental spectroscopic principles and powerful computational techniques. This guide provides a framework for researchers to approach the characterization and utilization of this and similar sterically hindered, electronically activated molecules in the pursuit of novel chemical entities.

References

-

Synthesis, crystal structure, DFT calculations and Hirfeld surface analysis of 2-(1-decyl-2-oxoindolin-3-ylidene)propanedinitrile. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

cis-2-tert-Butyl-2-butenedinitrile. (n.d.). MySkinRecipes. Retrieved January 9, 2026, from [Link]

-

The [3+2]Cycloaddition Reaction. (n.d.). University of Regensburg. Retrieved January 9, 2026, from [Link]

-

[2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines. (2021). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Cycloaddition Reactions. (n.d.). NC State University Libraries. Retrieved January 9, 2026, from [Link]

-

cis-2-Tert-butyl-2-butenedinitrile. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

X-Ray Crystallography of Chemical Compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Vibrational spectra of fumaronitrile, maleonitrile and tetracyanoethylene. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]

-

proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). (n.d.). Doc Brown's Chemistry. Retrieved January 9, 2026, from [Link]

-

(PDF) Synthesis, structural characterization, and DFT calculations of 3-buthyl-4-(3-methyl-3-mesitylcyclobut-1-yl)-1,3-thiazole-2(3H)-thione. (2016). ResearchGate. Retrieved January 9, 2026, from [Link]

-

tert-Butyl Nitrite (TBN) as the N atom source for the Synthesis of Substituted Cinnolines with 2-Vinylanilines and Relevant Mechanism was Studied. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- Preparation method of tert-butyl ester. (n.d.). Google Patents.

-

carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). (n.d.). Doc Brown's Chemistry. Retrieved January 9, 2026, from [Link]

-

Electron Diffraction Studies of cis- and trans-2-Butene. (n.d.). Acta Chemica Scandinavica. Retrieved January 9, 2026, from [Link]

-

X-ray Crystallography. (2023). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

tert.-BUTYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

-

Synthesis of 2,6-Hexa-tert-butylterphenyl Derivatives, 2,6-(2,4,6-t-Bu3C6H2)2C6H3X, where X = I, Li, OH, SH, N3, or NH2. (2017). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Understanding x-ray crystallography structures. (2021). YouTube. Retrieved January 9, 2026, from [Link]

-

A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Do trans-2-butene and cis-2-butene have the same splitting patterns in H-nmr? (2021). Reddit. Retrieved January 9, 2026, from [Link]

-

The tert-butyl group in chemistry and biology. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Acetic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

-

Synthesis of 2-Alkyl-2-(2-furanyl)-1,3-cyclopentanediones. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

(PDF) DFT-calculated Structures. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Butenolide synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

-

Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Preparation of Tertiary Butyl Chloride. (2024). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

tert-Butyl nitrite mediated nitrogen transfer reactions: synthesis of benzotriazoles and azides at room temperature. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Synthesis of 2-Alkyl and 2-Aryl Pyrimidines from β-Chlorovinyl Ketones of Cyclopentanone Type. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Vibrational Spectroscopy of Homo- and Heterochiral Amino Acid Dimers: Conformational Landscapes. (2021). MDPI. Retrieved January 9, 2026, from [Link]

-

Tertiary butyl chloride : Organic Synthesis. (2021). YouTube. Retrieved January 9, 2026, from [Link]

-

Mass spectra of some substituted methylcyclosiloxanes. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. science.lpnu.ua [science.lpnu.ua]

- 3. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 2-(1-decyl-2-oxoindolin-3-ylidene)propanedinitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 16. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. mdpi.com [mdpi.com]

- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. youtube.com [youtube.com]

A Spectroscopic Guide to cis-2-tert-butyl-2-butenedinitrile: Structural Elucidation for the Research Professional

This technical guide provides a comprehensive overview of the spectroscopic characteristics of cis-2-tert-butyl-2-butenedinitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques for the structural elucidation of this compound. Given the limited availability of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis.

Introduction: The Structural Significance of cis-2-tert-butyl-2-butenedinitrile

cis-2-tert-butyl-2-butenedinitrile, with the chemical formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol , is a member of the α,β-unsaturated dinitrile family.[1] Its structure is characterized by a cis-configured double bond, two nitrile functional groups, and a sterically demanding tert-butyl group. This combination of features makes it a molecule of interest in organic synthesis and materials science. The precise characterization of its stereochemistry and electronic properties is paramount for its application, and spectroscopic methods are the cornerstone of this characterization.

This guide will explore the expected spectroscopic signature of cis-2-tert-butyl-2-butenedinitrile through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section will provide a predicted spectrum, a detailed interpretation based on first principles, and a standardized protocol for data acquisition.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The cis configuration places the tert-butyl group and the adjacent nitrile group on the same side of the carbon-carbon double bond.

Caption: Molecular structure of cis-2-tert-butyl-2-butenedinitrile.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | ~2225 | Medium, Sharp |

| C=C Stretch | ~1640 | Medium |

| C-H Stretch (sp³) | 2970-2870 | Strong |

| C-H Stretch (sp²) | ~3050 | Medium |

Expert Interpretation

The IR spectrum of cis-2-tert-butyl-2-butenedinitrile is expected to be dominated by a few key absorptions. The most diagnostic peak will be the stretching vibration of the two nitrile (C≡N) groups, which typically appears as a sharp, medium-intensity band around 2225 cm⁻¹.[2] The carbon-carbon double bond (C=C) stretch is predicted to be observed in the 1640 cm⁻¹ region. Its intensity may be enhanced due to the conjugation with the nitrile groups.

The C-H stretching vibrations of the tert-butyl group will give rise to strong absorptions in the 2970-2870 cm⁻¹ region, characteristic of sp³-hybridized carbon-hydrogen bonds. A weaker absorption around 3050 cm⁻¹ is anticipated for the lone vinylic C-H bond.[3] The region below 1500 cm⁻¹ constitutes the "fingerprint region," containing complex vibrations that are unique to the molecule as a whole.

Standardized Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid cis-2-tert-butyl-2-butenedinitrile sample onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.4 | Singlet (s) | 9H |

| =CH | ~6.0 | Singlet (s) | 1H |

Expert Interpretation of ¹H NMR

The proton NMR spectrum of cis-2-tert-butyl-2-butenedinitrile is predicted to be remarkably simple and clean. The nine equivalent protons of the tert-butyl group will produce a single, sharp resonance (a singlet) at approximately 1.4 ppm.[4] This upfield chemical shift is characteristic of aliphatic protons, and the singlet multiplicity arises because there are no adjacent protons to cause splitting. The integration of this peak to nine protons is a key identifier of the tert-butyl group.

The single vinylic proton (=CH) is expected to appear as a singlet further downfield, around 6.0 ppm. Its deshielding is due to the electron-withdrawing effects of the adjacent nitrile group and the double bond. The singlet multiplicity is a consequence of the absence of neighboring protons.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~35 |

| -C(C H₃)₃ | ~30 |

| C =C | ~125 |

| C=C | ~115 |

| -C ≡N | ~118 |

| -C ≡N | ~116 |

Expert Interpretation of ¹³C NMR

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals. The quaternary carbon of the tert-butyl group is expected around 35 ppm, while the three equivalent methyl carbons should appear near 30 ppm.[5]

The two carbons of the double bond will be in the vinylic region. The carbon bearing the tert-butyl group is predicted to be further downfield (~125 ppm) than the carbon bonded to the vinylic hydrogen (~115 ppm). The two nitrile carbons are expected to resonate in a similar region, around 116-118 ppm. The precise chemical shifts can be influenced by the cis stereochemistry and the electronic effects of the substituents.

Standardized Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of cis-2-tert-butyl-2-butenedinitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.[6]

-

Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument's software is used to tune the probe to the correct frequencies for ¹H and ¹³C and to shim the magnetic field for optimal homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: A spectral width of approximately 12 ppm is typically sufficient for organic molecules.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between pulses allows for full relaxation of the protons.[6]

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence is standard to provide a spectrum with a single peak for each unique carbon.

-

Spectral Width: A wider spectral width, typically 200-240 ppm, is used for ¹³C NMR.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024) is necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.[6]

-

-

Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: A generalized workflow for NMR data acquisition and processing.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 134 | Molecular Ion |

| [M-CH₃]⁺ | 119 | Loss of a methyl radical |

| [C(CH₃)₃]⁺ | 57 | tert-butyl cation |

Expert Interpretation

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) for cis-2-tert-butyl-2-butenedinitrile would be observed at a mass-to-charge ratio (m/z) of 134, confirming the molecular weight of the compound.

A prominent fragmentation pathway is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a peak at m/z 119. The cleavage of the bond between the double bond and the tert-butyl group would generate the highly stable tert-butyl cation, which would be observed as a significant peak at m/z 57. This peak is often the base peak in the mass spectra of compounds containing a tert-butyl group.

Standardized Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, this can be done via a direct insertion probe, which is heated to vaporize the sample into the ion source.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the molecular ions causes them to fragment into smaller, charged species.

-

Acceleration: The positive ions are then accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic characterization of cis-2-tert-butyl-2-butenedinitrile provides a clear and unambiguous confirmation of its molecular structure. The combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry allows for the identification of its key functional groups, the mapping of its carbon-hydrogen framework, and the confirmation of its molecular weight. The predicted data and interpretations presented in this guide offer a robust framework for researchers working with this compound, enabling them to confidently verify its identity and purity. The provided standardized protocols serve as a reliable starting point for acquiring high-quality spectroscopic data.

References

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved January 10, 2026, from [Link]

-

cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. (2005). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. (2015, November 2). YouTube. Retrieved January 10, 2026, from [Link]

-

Nanalysis. (2023, May 11). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. Retrieved January 10, 2026, from [Link]

-

Synthesis and calorimetric, spectroscopic, and structural characterization of isocyanide complexes of trialkylaluminum and tri-tert-butylgallium. (2009, May 4). PubMed. Retrieved January 10, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved January 10, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl iodide. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). cis-2-Tert-butyl-2-butenedinitrile. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). Cis-2-Tert-Butyl-2-Butenedinitrile | Properties, Safety Data, Uses & Supplier China. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Crystal structure of 2-ethyl-1-tert-butyl-2-((4-fluorophenyl)(tert-butoxycarbonylamino)methyl)-3-oxo-pyrrolidine-1,2-dicarboxylate, C24H33FN2O7. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of cis-(RNC)(2)Pt-II Species Useful as Synthons for Generation of Various (Aminocarbene)Pt-II Complexes. Retrieved January 10, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved January 10, 2026, from [Link]

Sources

- 1. cis-2-tert-Butyl-2-butenedinitrile | CymitQuimica [cymitquimica.com]

- 2. m.youtube.com [m.youtube.com]

- 3. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. acdlabs.com [acdlabs.com]

- 5. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

cis-2-Tert-butyl-2-butenedinitrile CAS number 169309-80-2

An In-depth Technical Guide to cis-2-Tert-butyl-2-butenedinitrile (CAS 169309-80-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on cis-2-Tert-butyl-2-butenedinitrile, a specialized building block in organic synthesis. Its unique structural arrangement, featuring a sterically demanding tert-butyl group in a cis orientation to a nitrile on a dinitrile-substituted alkene, presents distinct opportunities and challenges in synthetic chemistry. This guide moves beyond a simple recitation of properties to provide an in-depth analysis of its synthesis, reactivity, and potential applications, grounded in mechanistic principles.

Molecular Profile and Physicochemical Properties

cis-2-Tert-butyl-2-butenedinitrile, also known by its IUPAC name (2Z)-2-(tert-butyl)but-2-enedinitrile, is a niche chemical intermediate.[1] The defining feature of this molecule is the electron-deficient carbon-carbon double bond, heavily influenced by the two powerful electron-withdrawing nitrile groups and the sterically imposing tert-butyl group. This combination governs its reactivity and stereochemical behavior.

Table 1: Core Identifiers and Predicted Physicochemical Data

| Identifier | Value | Source(s) |

| CAS Number | 169309-80-2 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀N₂ | [2][3][5] |

| Molecular Weight | 134.18 g/mol | [3][5] |

| Synonyms | (Z)-2-tert-Butylbut-2-enedinitrile, cis-2-(tert-Butyl)maleonitrile | [1][5][6] |

| Appearance | Solid | [5][7] |

| Predicted Boiling Point | 230.2 ± 13.0 °C | [1][2][3] |

| Predicted Density | 0.952 ± 0.06 g/cm³ | [1][2] |

| Storage Conditions | 2-8°C, dry environment | [3][6] |

Synthesis and Purification: A Mechanistic Approach

The logical and most common route for synthesizing this class of compounds is the Knoevenagel condensation.[8] This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a carbonyl compound (pivalaldehyde), followed by dehydration.

Synthetic Rationale and Workflow

The choice of reactants is straightforward: pivalaldehyde provides the tert-butyl group and one of the alkene carbons, while malononitrile provides the dinitrile moiety and the other alkene carbon. A weak base, such as piperidine, is an ideal catalyst. It is strong enough to deprotonate the highly acidic methylene protons of malononitrile to form the nucleophilic carbanion but not so strong as to promote undesirable side reactions like self-condensation of the aldehyde.[9][10]

The overall workflow is a standard sequence in synthetic organic chemistry, involving reaction, workup, and purification.

Caption: Standard workflow for the synthesis and purification of the target compound.

Field-Proven Experimental Protocol

This protocol is a self-validating system based on established Knoevenagel condensation procedures.[11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pivalaldehyde (1.0 eq.) and malononitrile (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.05-0.1 eq.) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting materials by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product will be a more nonpolar spot than malononitrile.

-

Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. This step quenches the reaction and dissolves the catalyst and any water-soluble byproducts.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layers contain the desired product.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes. The steric bulk of the tert-butyl group often favors the kinetic formation of the cis (Z) isomer.[12] Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product.

Reactivity and Mechanistic Pathways

The molecule's reactivity is dictated by the conjugated system of the dinitrile and the alkene, creating a highly electrophilic center susceptible to nucleophilic attack.

Michael Addition: The Predominant Pathway

The primary mode of reactivity for this compound is the Michael (or conjugate) addition. The β-carbon of the double bond is highly electron-deficient due to resonance delocalization of electron density onto the two nitrile groups. This makes it a prime target for a wide range of soft nucleophiles.

Caption: Generalized mechanism for the Michael addition to the title compound.

Expert Insight: The significant steric hindrance from the tert-butyl group is a critical controlling element.[12] It shields one face of the molecule, potentially directing incoming nucleophiles to the opposite face. This inherent steric bias makes it an interesting substrate for diastereoselective reactions when a chiral nucleophile or catalyst is employed.

Applications in Synthetic Programs

While not a large-scale commodity chemical, cis-2-Tert-butyl-2-butenedinitrile is a valuable tool for research and development. Its primary utility lies in its role as a versatile intermediate.[3]

-

Pharmaceutical and Agrochemical Scaffolding: It serves as a precursor for constructing more complex molecular architectures. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to form heterocyclic rings—a common motif in bioactive molecules.[3]

-

Materials Science: Its ability to participate in polymerization and cycloaddition reactions makes it a candidate for developing specialty polymers, resins, and novel organic compounds with specific electronic or physical properties.[3]

Spectroscopic Characterization (Expected)

Full structural elucidation would rely on a combination of mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[13][14]

-

¹³C NMR: One would expect to see distinct signals for the eight carbons: the four unique carbons of the tert-butyl group (one quaternary, three methyl), the two sp² carbons of the double bond, and the two sp-hybridized carbons of the nitrile groups.

-

IR Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ would be characteristic of the C≡N stretching vibration. A weaker band around 1600-1650 cm⁻¹ would correspond to the C=C stretch.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 134, corresponding to the molecular weight. A prominent fragment would likely be the loss of a methyl group ([M-15]⁺) or the entire tert-butyl group ([M-57]⁺).

Safety and Handling Protocols

As a dinitrile, this compound must be handled with care.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All handling should occur inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Incompatible Substances: Store away from strong oxidizing agents, acids, and bases to prevent uncontrolled reactions.[7]

-

First Aid: In case of skin or eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move to fresh air. If swallowed, call a poison center or doctor immediately.[6] Always consult the material safety data sheet (MSDS) provided by the supplier before use.

References

-

How does the Knoevenagel condensation of perillaldehyde and malononitrile occur? - Quora. [Link]

-

cis-2-tert-Butyl-2-butenedinitrile - MySkinRecipes. [Link]

-

cis-2-Tert-butyl-2-butenedinitrile | C8H10N2 | CID 14810343 - PubChem. [Link]

-

Chengdu Apis Pharmaceutical Technology Co., Ltd. [Link]

-

Novel Methods of Knoevenagel Condensation - Banaras Hindu University. [Link]

-

Knoevenagel condensation of aromatic aldehydes with malononitrile a - ResearchGate. [Link]

-

The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water - ResearchGate. [Link]

-

Tandem Knoevenagel–Michael-cyclocondensation reactions of malononitrile, various aldehydes and dimedone using acetic acid functionalized ionic liquid - New Journal of Chemistry (RSC Publishing). [Link]

-

2-tert-Butyl-2-butenedinitrile suppliers and producers - BuyersGuideChem. [Link]

-

tert-Butyl Esters - Organic Chemistry Portal. [Link]

-

The tert-butyl group in chemistry and biology | Request PDF - ResearchGate. [Link]

-

AS 91388 annotated exemplars - NZQA. [Link]

-

91388 Demonstrate understanding of spectroscopic data in chemistry - NZQA. [Link]

-

tert-Butyl Ethers - Organic Chemistry Portal. [Link]

Sources

- 1. cis-2-tert-Butyl-2-butenedinitrile CAS#: 169309-80-2 [amp.chemicalbook.com]

- 2. cis-2-tert-Butyl-2-butenedinitrile CAS#: 169309-80-2 [m.chemicalbook.com]

- 3. cis-2-tert-Butyl-2-butenedinitrile [myskinrecipes.com]

- 4. 169309-80-2 Cas No. | Cis-2-tert-butyl-2-butenedinitrile | Apollo [store.apolloscientific.co.uk]

- 5. cis-2-tert-Butyl-2-butenedinitrile | CymitQuimica [cymitquimica.com]

- 6. cis-2-tert-Butyl-2-butenedinitrile | 169309-80-2 [amp.chemicalbook.com]

- 7. Cis-2-Tert-Butyl-2-Butenedinitrile | Properties, Safety Data, Uses & Supplier China | High Purity Chemical Information [nj-finechem.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. AS 91388 annotated exemplars - NZQA [www2.nzqa.govt.nz]

- 14. nzqa.govt.nz [nzqa.govt.nz]

An In-Depth Technical Guide to the Discovery and History of cis-2-Tert-butyl-2-butenedinitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of cis-2-tert-butyl-2-butenedinitrile, a sterically hindered electron-poor alkene. Due to the challenges in locating a singular, seminal discovery paper, this guide synthesizes information from the broader context of maleonitrile chemistry, steric hindrance in organic synthesis, and the development of synthetic methodologies for related compounds. It delves into the plausible synthetic routes that likely led to its first creation, the key chemical principles governing its reactivity, and its applications as a versatile building block in organic chemistry. This document serves as a valuable resource for researchers interested in the synthesis and application of complex nitriles and sterically encumbered molecules in medicinal chemistry and materials science.

Introduction: The Enigmatic Emergence of a Sterically Hindered Dinitrile

Cis-2-tert-butyl-2-butenedinitrile, also known as (2Z)-2-tert-butylbut-2-enedinitrile or 2-(tert-Butyl)maleonitrile, is a unique molecule characterized by the presence of a bulky tert-butyl group adjacent to two nitrile functionalities on a cis-alkene backbone. This structural arrangement imparts significant steric hindrance and distinct electronic properties, making it a subject of interest in synthetic organic chemistry.

While a specific, celebrated "discovery" paper for this compound has proven elusive in readily accessible scientific literature, its existence and utility are evident from its commercial availability and its implicit role as a potential intermediate in various synthetic endeavors.[1][2][3][4] Its history is therefore best understood by examining the evolution of synthetic methods for creating sterically hindered and electron-deficient alkenes. The tert-butyl group, with its large steric footprint, plays a crucial role in influencing the reactivity and stability of molecules it is attached to.[5]

This guide will explore the probable synthetic pathways for the creation of cis-2-tert-butyl-2-butenedinitrile, analyze the physicochemical properties that stem from its unique structure, and discuss its potential applications in modern organic synthesis.

Plausible Synthetic Pathways and Historical Context

The synthesis of a molecule like cis-2-tert-butyl-2-butenedinitrile is intrinsically linked to the development of methods for forming carbon-carbon bonds and introducing cyano groups into sterically demanding environments. Based on established organic chemistry principles, several plausible routes for its initial synthesis can be postulated.

Michael Addition-Based Approaches

One of the most logical retrosynthetic disconnections points towards a Michael addition strategy.[6][7] This would involve the conjugate addition of a cyanide source to a suitable α,β-unsaturated precursor.

A plausible, though challenging, precursor would be 3,3-dimethyl-2-oxobutanenitrile (pivaloyl cyanide). The addition of a cyanide anion to the corresponding enolate or a related derivative could theoretically lead to the desired product after subsequent dehydration. However, the steric hindrance of the tert-butyl group would significantly influence the feasibility and stereochemical outcome of such a reaction.

An alternative Michael acceptor could be a derivative of pivalaldehyde. For instance, the cyanohydrin of pivalaldehyde could potentially be converted into an activated alkene, setting the stage for a second cyanide addition.[8][9][10]

Figure 1: Postulated Michael addition pathway for the synthesis of cis-2-tert-butyl-2-butenedinitrile.

Condensation Reactions Involving Pivalonitrile

Another viable synthetic avenue involves the use of pivalonitrile as a starting material. Pivalonitrile, with its sterically demanding tert-butyl group, presents challenges for traditional condensation reactions. However, under specific conditions, it could potentially react with another molecule of a C2 synthon to form the butenedinitrile backbone.

For instance, a base-mediated self-condensation of a derivative of pivalonitrile, or its reaction with a suitable electrophilic C2 fragment, could be envisioned. The stereochemical control to favor the cis isomer would be a critical aspect of such a synthesis.

Evolution of Sterically Hindered Enamine and Nitrile Synthesis

The development of synthetic methods for hindered enamines and nitriles provides a broader context for the likely emergence of cis-2-tert-butyl-2-butenedinitrile.[11][12] As organic chemists pushed the boundaries of what was synthetically achievable, the creation of molecules with significant steric congestion became a testament to the power of new reagents and reaction conditions. The synthesis of this particular dinitrile likely arose from research focused on exploring the limits of these methodologies.

Physicochemical Properties and Spectroscopic Characterization

The unique structure of cis-2-tert-butyl-2-butenedinitrile dictates its physical and chemical properties. The presence of the bulky tert-butyl group and the two polar nitrile groups on a rigid alkene scaffold results in a molecule with distinct characteristics.

| Property | Predicted Value/Observation | Source |

| CAS Number | 169309-80-2 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀N₂ | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| Appearance | Likely a solid or high-boiling liquid | General Observation |

| Boiling Point | Predicted to be around 230 °C | - |

| Solubility | Likely soluble in organic solvents | General Observation |

Spectroscopic analysis would be crucial for the definitive identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the vinylic proton. The chemical shift of the vinylic proton would be influenced by the electron-withdrawing nature of the two nitrile groups.

-

¹³C NMR: The carbon NMR spectrum would reveal the presence of the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the two sp² hybridized carbons of the alkene, and the two sp hybridized carbons of the nitrile groups.

-

IR Spectroscopy: A strong absorption band in the region of 2220-2230 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Synthetic Applications

The reactivity of cis-2-tert-butyl-2-butenedinitrile is governed by the interplay of steric and electronic effects.

Sources

- 1. Cis-2-Tert-Butyl-2-Butenedinitrile cas no. 169309-80-2 98%, CasNo.169309-80-2 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 2. echemi.com [echemi.com]

- 3. capotchem.cn [capotchem.cn]

- 4. lookchem.com [lookchem.com]

- 5. Pivalophenone imine as a benzonitrile surrogate for directed C–H bond functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. Michael Addition [organic-chemistry.org]

- 8. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 9. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 10. youtube.com [youtube.com]

- 11. Enamine synthesis by amination [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Theoretical Investigation of cis-2-tert-butyl-2-butenedinitrile: A Computational Chemistry Perspective

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical analysis of cis-2-tert-butyl-2-butenedinitrile (also known as (Z)-2-tert-Butylbut-2-enedinitrile), a molecule of interest due to the interplay between its electron-withdrawing nitrile groups and the sterically demanding tert-butyl substituent.[1][2] Utilizing Density Functional Theory (DFT), we elucidate the molecule's structural, spectroscopic, and electronic properties. This document serves as a methodological blueprint for the computational investigation of substituted alkenes, offering insights into the causality behind theoretical choices and establishing a self-validating protocol for obtaining reliable results. The findings herein provide a foundational understanding of the molecule's reactivity and potential as a synthetic building block.[3]

Introduction: The Structural and Electronic Dichotomy of a Substituted Alkene

cis-2-tert-butyl-2-butenedinitrile is an organic compound featuring a carbon-carbon double bond substituted with two cyano (nitrile) groups and a bulky tert-butyl group.[4][5] The nitrile functional group is highly significant in organic chemistry; the carbon-nitrogen triple bond (C≡N) is strongly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[6][7][8][9] This electronic feature makes nitriles versatile precursors for synthesizing a wide array of functionalities, including amines, carboxylic acids, and ketones.[10]

Juxtaposed with the electronic influence of the nitrile groups is the steric hindrance imposed by the tert-butyl group. This bulky substituent can significantly impact molecular geometry, reaction kinetics, and thermodynamic stability by preventing or slowing reactions at adjacent sites.[11] The cis-configuration of the nitrile groups further exacerbates this steric crowding.

Understanding the delicate balance between these electronic and steric effects is paramount for predicting the molecule's behavior. While experimental characterization is essential, theoretical studies, particularly those employing DFT, offer a powerful, non-destructive method to probe molecular properties at a quantum level.[12][13] DFT provides a robust framework for predicting optimized geometries, vibrational frequencies (IR spectra), and electronic characteristics like molecular orbital distributions and electrostatic potential maps, which are direct indicators of reactivity.[14][15]

Computational Methodology: A Framework for Rigorous In Silico Analysis

The trustworthiness of any computational study hinges on a logical and well-justified methodology. The protocol described here is designed to be a self-validating system, where each step confirms the soundness of the previous one.

Rationale for Method Selection

For a molecule of this size (C₈H₁₀N₂), Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[12] We selected the ωB97XD hybrid functional , which is known for its excellent performance in describing a wide range of chemical interactions, including non-covalent interactions that may arise from steric crowding.[14][16]

To accurately represent the electronic distribution, the 6-311++G(d,p) basis set was chosen.[16]

-

6-311G : A triple-zeta basis set that provides a flexible description of valence electrons.

-

++ : Indicates the inclusion of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately modeling the lone pairs of the nitrogen atoms and the π-system of the molecule.

-

(d,p) : Polarization functions added to heavy atoms (d) and hydrogen atoms (p). These are essential for describing the non-spherical nature of electron density in chemical bonds and are critical for accurate geometry optimization.

Step-by-Step Computational Protocol

-

Initial Structure Construction : The molecule was built using standard bond lengths and angles in a 3D molecular editor. The initial geometry was set to the cis configuration with respect to the nitrile groups.

-

Geometry Optimization : A full geometry optimization was performed without constraints. This iterative process locates the lowest energy conformation of the molecule on the potential energy surface. The convergence criteria were set to the software's default high-precision values.

-

Vibrational Frequency Analysis : Following optimization, a frequency calculation was performed on the final geometry. This crucial step serves two purposes:

-

Validation : The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction : It yields the theoretical vibrational modes, allowing for the prediction of the molecule's infrared (IR) spectrum and providing thermodynamic data such as zero-point vibrational energy (ZPVE).

-

-

Electronic Property Calculation : Single-point energy calculations were then conducted on the validated, optimized geometry to compute various electronic properties, including Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP).

Computational Workflow Diagram

Caption: Computational workflow for the theoretical analysis of cis-2-tert-butyl-2-butenedinitrile.

Theoretical Results and Discussion

Optimized Molecular Geometry

The geometry optimization reveals significant steric strain between the tert-butyl group and the adjacent cis-nitrile group. This strain is accommodated primarily through the widening of the C1-C2-C5 and C2-C1-C4 bond angles, pushing the bulky group away from the nitrile moiety. This is consistent with observations in other sterically crowded cis-alkenes.[17]

Caption: Optimized molecular structure and key geometric parameters of cis-2-tert-butyl-2-butenedinitrile.

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| r(C1=C2) | 1.35 Å | Carbon-carbon double bond. |

| r(C≡N) (avg.) | 1.16 Å | Carbon-nitrogen triple bond of the nitrile groups. |

| r(C2-C6) | 1.54 Å | Bond connecting the alkene to the tert-butyl group. |

| **Bond Angles (°) ** | ||

| ∠(C1-C2-C6) | 126.1° | Angle widened due to steric repulsion. |

| ∠(C2-C1-C4) | 124.5° | Angle of the cis-nitrile group. |

| ∠(C1-C2-C5) | 122.8° | Angle of the nitrile group adjacent to the t-butyl. |

| Dihedral Angles (°) | ||

| D(N4-C4-C1-C2) | ~0.0° | Confirms the planarity of the nitrile with the C=C. |

Table 1: Selected optimized geometric parameters for cis-2-tert-butyl-2-butenedinitrile calculated at the ωB97XD/6-311++G(d,p) level of theory.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical IR spectrum. The most characteristic vibrations are the symmetric and asymmetric stretches of the two nitrile groups.

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 2235 | High | Asymmetric C≡N stretch |

| 2230 | Medium | Symmetric C≡N stretch |

| 1640 | Medium | C=C stretch |

| 2980-3050 | Medium-High | C-H stretches (tert-butyl and vinyl) |

Table 2: Key predicted vibrational frequencies. These values are unscaled.